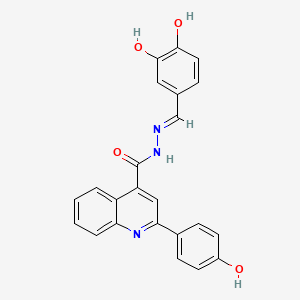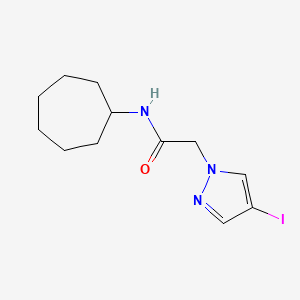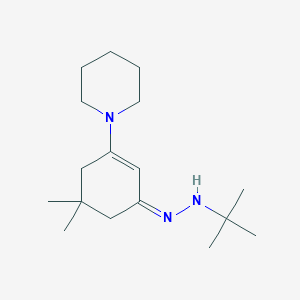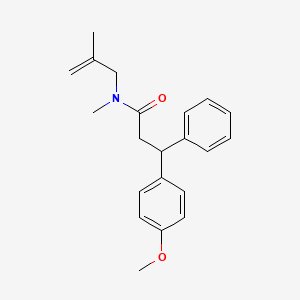
N'-(3,4-dihydroxybenzylidene)-2-(4-hydroxyphenyl)-4-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3,4-dihydroxybenzylidene)-2-(4-hydroxyphenyl)-4-quinolinecarbohydrazide, also known as DHBCQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DHBCQ belongs to the class of hydrazide derivatives, which have been found to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In
Wirkmechanismus
The exact mechanism of action of N'-(3,4-dihydroxybenzylidene)-2-(4-hydroxyphenyl)-4-quinolinecarbohydrazide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell signaling pathways. This compound has been found to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin. This makes this compound a potential candidate for the treatment of hyperpigmentation disorders such as melasma. This compound has also been found to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. This makes this compound a potential candidate for the treatment of cancer.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is believed to be one of the mechanisms by which it exerts its antitumor activity. This compound has also been found to inhibit the production of reactive oxygen species (ROS), which are involved in the development of various diseases including cancer and neurodegenerative disorders. Additionally, this compound has been found to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-(3,4-dihydroxybenzylidene)-2-(4-hydroxyphenyl)-4-quinolinecarbohydrazide is its broad range of biological activities, which makes it a potential candidate for the treatment of various diseases. Additionally, this compound is relatively easy to synthesize, making it an attractive compound for further study. However, one of the limitations of this compound is its low solubility in water, which may make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Zukünftige Richtungen
There are several future directions for the study of N'-(3,4-dihydroxybenzylidene)-2-(4-hydroxyphenyl)-4-quinolinecarbohydrazide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound. Another area of interest is the study of the mechanism of action of this compound, which may lead to the development of more effective therapeutic agents. Finally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored.
Synthesemethoden
N'-(3,4-dihydroxybenzylidene)-2-(4-hydroxyphenyl)-4-quinolinecarbohydrazide can be synthesized through a simple condensation reaction between 3,4-dihydroxybenzaldehyde and 4-hydroxyphenyl-2-quinolinecarboxylic acid hydrazide. The reaction is typically carried out in a solvent such as ethanol or methanol, in the presence of a catalyst such as acetic acid or hydrochloric acid. After the reaction is complete, the product is purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
N'-(3,4-dihydroxybenzylidene)-2-(4-hydroxyphenyl)-4-quinolinecarbohydrazide has been studied extensively for its potential therapeutic applications. It has been found to possess antimicrobial activity against a wide range of bacteria and fungi, including drug-resistant strains. This compound has also been shown to have antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been found to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Eigenschaften
IUPAC Name |
N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-(4-hydroxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c27-16-8-6-15(7-9-16)20-12-18(17-3-1-2-4-19(17)25-20)23(30)26-24-13-14-5-10-21(28)22(29)11-14/h1-13,27-29H,(H,26,30)/b24-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERGUKCHDDBZRV-ZMOGYAJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)O)C(=O)NN=CC4=CC(=C(C=C4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)O)C(=O)N/N=C/C4=CC(=C(C=C4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-{[(6-bromo-2-phenyl-4-quinolinyl)carbonyl]amino}-4-(3-pyridinyl)-3-thiophenecarboxylate](/img/structure/B6023362.png)
![6-bromo-8-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6023365.png)


![N-(2,3-dimethylphenyl)-2-{4-hydroxy-2-[(2-thienylmethylene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6023381.png)

![2-[4-({methyl[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)phenyl]-6-(3-pyridinyl)-4(3H)-pyrimidinone bis(trifluoroacetate)](/img/structure/B6023405.png)
![methyl 3-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B6023408.png)

![2-[1,4-bis(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6023415.png)
![3-(4-fluorophenyl)-4-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-2-piperazinone](/img/structure/B6023420.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6023426.png)
![N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6023430.png)